molecular formula C12H10FN5O B2515976 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine CAS No. 2007915-48-0

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

Cat. No.: B2515976
CAS No.: 2007915-48-0
M. Wt: 259.244
InChI Key: GYEAUQZXFVDIMA-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorine and methoxy substituent on the phenyl ring

Biochemical Analysis

Biochemical Properties

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine, like other triazolo-pyrazines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to its versatile biological activities

Cellular Effects

Related compounds have shown to inhibit the growth of certain cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.

Molecular Mechanism

It is known that triazolo-pyrazines can bind to various enzymes and receptors , which could lead to changes in gene expression, enzyme inhibition or activation

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related compounds suggest that they may have therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-methoxyaniline with a triazole derivative under acidic or basic conditions to form the desired triazolopyrazine structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
  • 1,2,4-Triazolo[4,3-a]quinoxaline derivatives

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEAUQZXFVDIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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